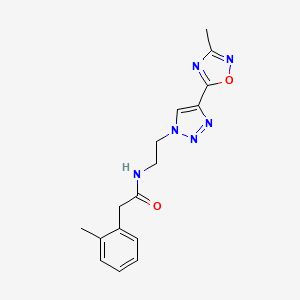

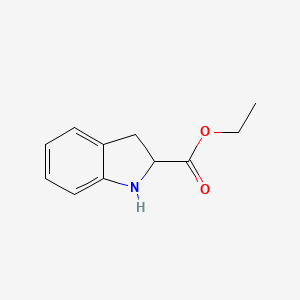

N-(3-chloro-4-fluorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a type of medication that targets the Janus kinase family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and transplant rejection.

科学的研究の応用

Metabolic and Disposition Insights

A detailed study on the disposition and metabolism of SB-649868, which shares a similar chemical structure with the compound of interest, highlights its extensive metabolism and principal routes involving the oxidation of the benzofuran ring. The study presents insights into the metabolite profiling, characterization, and elimination pathways of this compound, with significant excretion via feces and minimal urinary excretion, suggesting its potential for further pharmacokinetic exploration (Renzulli et al., 2011).

Synthetic Methodologies and Chemical Properties

Research into solvent-free synthesis methods for related compounds has led to the development of efficient synthetic routes, enhancing the yield and purity of benzofuran derivatives. This research underlines the importance of innovative synthetic strategies in producing high-quality compounds for further study (Thirunarayanan & Sekar, 2013).

Antipathogenic Potential

Studies on new thiourea derivatives, incorporating fluorophenyl groups, demonstrate significant antipathogenic activity, especially against biofilm-forming bacterial strains. These findings suggest that structural modifications, like incorporating a fluorophenyl moiety, can enhance the antibacterial and antibiofilm properties of compounds, presenting a promising area for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Bioimaging Applications

In bioimaging research, a phenoxazine-based chemosensor developed for the detection of Cd2+ and CN− ions demonstrates the potential for dual-channel sensing applications. Its successful application in live cell imaging and zebrafish larvae underscores the versatility of benzofuran derivatives in developing sensitive and selective tools for biological and environmental monitoring (Ravichandiran et al., 2020).

作用機序

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase of the ErbB family, which also includes Erb2 (HER2), ErbB3 (HER3), and ErbB4 (HER4) . EGFR is often overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Biochemical Pathways

The compound interrupts signaling in target cancer cells with mutated and overactive EGFR . It is linked to multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds like gefitinib are metabolized in the liver . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The compound’s action results in the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This leads to the interruption of signaling in target cancer cells with mutated and overactive EGFR .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O3/c22-15-11-13(9-10-16(15)23)24-21(27)19-18(14-7-3-4-8-17(14)28-19)25-20(26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUDQZDMFNEHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)

![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)

![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)

![N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2448531.png)

![N-[3-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2448532.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2448533.png)